molecular formula C13H19NO4S B2440652 2-(Dipropylsulfamoyl)benzoic acid CAS No. 1016723-74-2

2-(Dipropylsulfamoyl)benzoic acid

Cat. No. B2440652
CAS RN: 1016723-74-2
M. Wt: 285.36
InChI Key: OOAFLQVYVWVEFX-UHFFFAOYSA-N
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Description

2-(Dipropylsulfamoyl)benzoic acid, also known as Probenecid, is a compound with the empirical formula C13H19NO4S . It is used in various chemical syntheses .


Molecular Structure Analysis

The molecular weight of this compound is 285.36 . The IUPAC Standard InChI is InChI=1S/C13H19NO4S/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16) . The structure is available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Synthesis and Methodology Improvement

The compound 2-(Dipropylsulfamoyl)benzoic acid, a derivative of benzoic acid, plays a significant role in the synthesis of various pharmaceuticals. A notable application includes its role in the modified synthesis method of p-N,N-dipropyltoluenesulfonamide, demonstrating its utility in medicinal chemistry for enhancing penicillin's action. This methodology underscores the compound's importance in developing efficient synthetic routes for pharmacologically relevant substances (Novitskaya et al., 1995).

Environmental and Analytical Chemistry

In environmental science, derivatives of benzoic acid, which this compound is a part of, have been explored for their roles in nonradical oxidation processes. A study showed that benzoquinone could activate peroxymonosulfate for the degradation of pollutants, indicating potential environmental applications of benzoic acid derivatives in water treatment and pollution control (Zhou et al., 2015).

Polymer Science and Material Engineering

In the field of polymer science, the complexation of a polymerizable benzoic acid derivative with dipyridyl compounds led to the formation of polymers with liquid crystalline properties. These materials, demonstrating unique structural features and potential for nanotechnology applications, highlight the versatility of benzoic acid derivatives in designing advanced materials (Kishikawa et al., 2008).

Food Science and Technology

In food science, microencapsulation techniques utilizing benzoic acid have been studied to improve the delivery and stability of preservatives. Research on spray-drying conditions for microencapsulated benzoic acid, a preservative commonly used in food and feed, emphasizes the importance of optimizing processing parameters for enhancing food product quality and safety (Marques et al., 2016).

Plant Biology and Stress Tolerance

Studies have indicated that benzoic acid and its derivatives, including this compound, may play a role in inducing stress tolerance in plants. This suggests potential agricultural applications in developing crops with enhanced resistance to environmental stresses, highlighting the compound's relevance beyond its pharmaceutical applications (Senaratna et al., 2004).

Mechanism of Action

Target of Action

2-(Dipropylsulfamoyl)benzoic acid, also known as Probenecid, primarily targets the Solute Carrier Family 22 member 8 (SLC22A8) . This protein is an organic anion transporter, playing a significant role in the renal elimination of many endogenous and exogenous substances .

Mode of Action

Probenecid acts as an inhibitor of the organic anion transporter, SLC22A8 . It inhibits the renal excretion of organic anions and reduces tubular reabsorption of urate . This leads to an increase in the urinary excretion of uric acid and a decrease in serum urate levels .

Biochemical Pathways

The primary biochemical pathway affected by Probenecid is the urate excretion pathway . By inhibiting the reabsorption of urate in the kidneys, Probenecid promotes the excretion of uric acid in the urine . This can lead to a decrease in serum urate concentrations, which is beneficial in conditions such as gout and hyperuricemia .

Pharmacokinetics

Probenecid’s pharmacokinetic properties include its ability to increase uric acid removal in the urine and reduce urate reuptake . It also reduces the renal tubular excretion of many other drugs, thereby increasing their plasma concentration . This property has led to its use as an adjunct to antibacterial therapy .

Result of Action

The molecular and cellular effects of Probenecid’s action primarily involve the reduction of serum uric acid concentrations . This can help treat conditions like chronic gouty arthritis and tophaceous gout, which are characterized by high serum urate levels . Additionally, by increasing the plasma concentration of other drugs, Probenecid can enhance the efficacy of certain antibacterial therapies .

properties

IUPAC Name

2-(dipropylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-3-9-14(10-4-2)19(17,18)12-8-6-5-7-11(12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAFLQVYVWVEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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